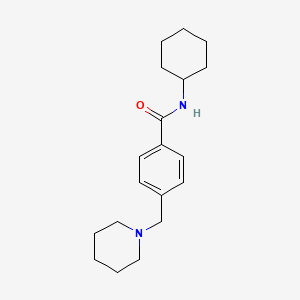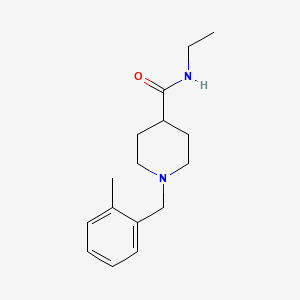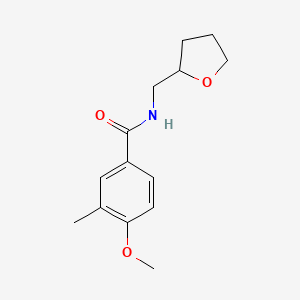![molecular formula C16H24N4O4S B4437156 N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437156.png)
N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as Nafamostat, is a synthetic serine protease inhibitor. It was first synthesized in Japan in 1979 and has been used clinically as an anticoagulant, an anti-inflammatory, and an anti-viral agent.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of serine proteases, which are enzymes that play a role in coagulation, inflammation, and viral replication. Specifically, N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide inhibits the activity of thrombin, which is a key enzyme in the coagulation cascade, and the activity of TMPRSS2, which is a serine protease that is required for the entry of SARS-CoV-2 into host cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-viral properties, N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of complement, a group of proteins that play a role in the immune response. It has also been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is that it has a broad range of activity against serine proteases, making it a potential treatment for a variety of diseases. It also has a relatively low toxicity profile, with few reported side effects. However, one limitation is that it has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One direction is to investigate its potential as a treatment for COVID-19, given its ability to inhibit the activity of TMPRSS2. Another direction is to investigate its potential as a treatment for sepsis and ARDS, given its anti-inflammatory properties. Additionally, further research is needed to better understand its mechanism of action and to develop more effective formulations for clinical use.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its anti-inflammatory and anti-viral properties. It has been shown to inhibit the replication of the hepatitis C virus and the SARS-CoV-2 virus. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as sepsis and acute respiratory distress syndrome (ARDS).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12(21)17-14-4-6-15(7-5-14)18-16(22)13-8-10-20(11-9-13)25(23,24)19(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYCSRNOBOZABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4437077.png)
![7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437092.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4437100.png)

![N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4437119.png)

![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4437128.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B4437145.png)
![N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437147.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437159.png)

![4-[3-(4-tert-butylphenyl)propanoyl]morpholine](/img/structure/B4437178.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4437182.png)